![molecular formula C21H22N4O4S B2815769 N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 899985-10-5](/img/structure/B2815769.png)
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in lab experiments. In
Scientific Research Applications
Metabolism and Pharmacokinetics
Studies on compounds with complex structures, such as those involving piperidine or benzamide functional groups, often focus on their metabolism and pharmacokinetics within biological systems. For instance, the study of the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, provides insights into how similar compounds might be processed in the human body. This research highlighted the importance of understanding the metabolic pathways, including the principal routes of metabolism and the identification of major metabolites, which can be crucial for the development of pharmaceuticals targeting specific receptors or biological mechanisms (Renzulli et al., 2011).
Receptor Binding Studies
Compounds with piperidine and benzamide components are often investigated for their potential receptor binding properties. For example, studies on sigma receptors with radiolabeled benzamides have provided valuable information on the potential applications of these compounds in imaging and therapeutic contexts, particularly in targeting specific brain receptors (Caveliers et al., 2002). These studies are foundational in developing diagnostic tools or treatments for neurological conditions.
Pharmacological Interventions
The exploration of novel pharmacological interventions often involves compounds with complex structures that target specific pathways or receptors. For instance, the development of antagonists for the cannabinoid CB1 receptor, as studied in the pharmacokinetics and metabolism of CP-945,598 in humans, shows the process of evaluating a compound's efficacy, safety, and metabolic profile (Miao et al., 2012). Such research is critical in understanding how these compounds can be optimized for therapeutic use.
properties
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c26-20(22-14-19-17-6-2-3-7-18(17)21(27)24-23-19)15-8-10-16(11-9-15)30(28,29)25-12-4-1-5-13-25/h2-3,6-11H,1,4-5,12-14H2,(H,22,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIIKRKQTDKFDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NNC(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.